(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone
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Overview
Description
AB-PINACA 3-carboxyindazole metabolite: is a synthetic cannabinoid metabolite. It is a derivative of AB-PINACA, a compound that belongs to the indazole family. This metabolite is often used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of AB-PINACA 3-carboxyindazole metabolite involves the hydrolysis of AB-PINACA. The reaction typically occurs under acidic or basic conditions, leading to the formation of the carboxyindazole derivative .
Industrial Production Methods: The process involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Although less common, reduction reactions can also occur, potentially forming reduced indazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Hydroxylated derivatives: Formed through oxidation.
Reduced indazole derivatives: Formed through reduction.
Substituted indazole derivatives: Formed through substitution reactions.
Scientific Research Applications
AB-PINACA 3-carboxyindazole metabolite is primarily used in forensic and toxicological research. It serves as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of AB-PINACA 3-carboxyindazole metabolite involves its interaction with cannabinoid receptors, particularly CB1 receptors . The compound exhibits high affinity and full agonist activity at these receptors, leading to various pharmacological effects . The metabolite is also known to produce active phase I metabolites that retain significant activity at CB1 receptors .
Comparison with Similar Compounds
Similar Compounds
5-fluoro AB-PINACA 3-carboxyindazole metabolite: A fluorinated analog with similar properties.
ADB-PINACA: Another synthetic cannabinoid with a similar indazole structure.
Uniqueness: : AB-PINACA 3-carboxyindazole metabolite is unique due to its specific metabolic profile and high affinity for CB1 receptors . Its ability to produce active metabolites that retain significant pharmacological activity sets it apart from other synthetic cannabinoids .
Properties
IUPAC Name |
(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLCXHWYPWVJDL-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472141 |
Source
|
Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187332-12-3 |
Source
|
Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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